Functional Divergence: ppGpp Inhibits While (p)ppApp Activates rrnB P1 Transcription
In a direct head-to-head comparison using the E. coli rrnB P1 promoter, ppGpp produced the expected transcriptional inhibition characteristic of stringent response, whereas the adenine analog (p)ppApp unexpectedly activated transcription at the same promoter, with pppApp exerting a stronger activation effect than ppApp [1]. When ppGpp and pppApp were present together, the transcriptional outcome depended entirely on which nucleotide was pre-incubated with RNA polymerase first, demonstrating a 'Yin-Yang' reciprocal plasticity that is nucleobase-dependent and cannot be predicted from phosphate content alone [1].
| Evidence Dimension | Transcriptional regulation at E. coli rrnB P1 promoter |
|---|---|
| Target Compound Data | Inhibition of transcription |
| Comparator Or Baseline | (p)ppApp (adenine analog): activation of transcription |
| Quantified Difference | Opposite directional effect (inhibition vs activation) |
| Conditions | E. coli RNA polymerase holoenzyme in vitro transcription assay; X-ray crystallography confirmed distinct binding site interactions |
Why This Matters
This functional divergence based solely on nucleobase identity (guanine vs adenine) demonstrates that ppGpp cannot be substituted by adenine-based analogs for stringent response studies; selecting the correct guanine-based alarmone is essential for obtaining physiologically relevant transcriptional inhibition data.
- [1] Bruhn-Olszewska B, Molodtsov V, Sobala M, et al. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro. Biochim Biophys Acta Gene Regul Mech. 2018;1861(8):731-742. doi:10.1016/j.bbagrm.2018.07.005. View Source
